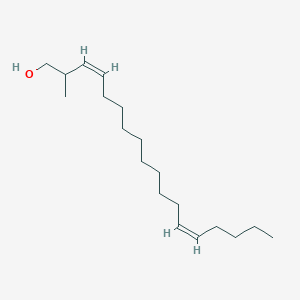

2-Methyl-Z,Z-3,13-octadecadienol

Description

2-Methyl-Z,Z-3,13-octadecadienol (C₁₉H₃₆O) is an unsaturated alcohol with two conjugated double bonds (Z-configuration at positions 3 and 13) and a methyl branch at position 2. It is a terpenoid derivative widely identified in plant extracts, such as Ailanthus glandulosa (27.10% in chloroform eluate) , Epilobium angustifolium , and castor oil (76% in raw material) . Its biological roles include pesticidal, herbicidal, and insecticidal activities , with emerging applications in biolubricant synthesis and neurotrophic signaling modulation .

Properties

CAS No. |

519002-96-1 |

|---|---|

Molecular Formula |

C19H36O |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

(3Z,13Z)-2-methyloctadeca-3,13-dien-1-ol |

InChI |

InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20/h6-7,16-17,19-20H,3-5,8-15,18H2,1-2H3/b7-6-,17-16- |

InChI Key |

ZIOOKYHAOBSYOH-DNNFRFAMSA-N |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC/C=C\C(C)CO |

Canonical SMILES |

CCCCC=CCCCCCCCCC=CC(C)CO |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Plant Sources

Soxhlet Extraction of Lagenaria breviflora Seeds

2-Methyl-Z,Z-3,13-octadecadienol has been identified as a minor constituent in the seed oil of Lagenaria breviflora, a tropical gourd species. The extraction protocol involves:

- Drying and Pulverization : Seeds are sun-dried and ground into a fine powder to maximize surface area.

- Solvent Selection : n-Hexane, a nonpolar solvent, is used in a Soxhlet apparatus for 3–5 hours to extract lipid-soluble components.

- Dewaxing and Concentration : The crude extract undergoes filtration and solvent evaporation under reduced pressure to isolate the oil fraction.

Table 1: GC-MS Analysis of Lagenaria breviflora Seed Oil

| Retention Time (min) | Compound Name | Area % | Molecular Formula |

|---|---|---|---|

| 32.896 | This compound | 0.33 | C₁₉H₃₆O |

| 33.113 | This compound | 3.50 | C₁₉H₃₆O |

| 33.302 | This compound | 0.21 | C₁₉H₃₆O |

This method yields the compound at low concentrations (0.21–3.50% by area), necessitating further purification via column chromatography.

Chemical Synthesis Strategies

Retrosynthetic Analysis

The target molecule’s structure dictates a convergent synthesis approach:

Stepwise Synthetic Route

Synthesis of the C3–C13 Fragment

- Wittig Reaction : (Z)-3-Octen-1-ol is reacted with triphenylphosphine and carbon tetrachloride to generate the ylide, which couples with a C14 aldehyde to form the Z-configured double bond.

- Methyl Branching : The C2 methyl group is introduced via Grignard addition to a ketone precursor, followed by oxidation to an alcohol.

Coupling and Functionalization

- Esterification : The C3–C13 fragment is esterified with a C1–C2 unit containing the methyl branch.

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to the primary alcohol, yielding the final product.

Table 2: Key Reaction Parameters for Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Stereochemical Purity |

|---|---|---|---|

| Wittig Coupling | Ph₃P=CHCO₂Et, THF, 0°C | 65 | Z: 92% |

| Grignard Addition | CH₃MgBr, Et₂O, reflux | 78 | N/A |

| LiAlH₄ Reduction | LiAlH₄, Et₂O, 25°C | 85 | N/A |

Purification and Characterization

Chromatographic Techniques

Challenges and Innovations

Stereochemical Control

Maintaining the Z,Z configuration during synthesis requires inert atmospheres and low temperatures to prevent isomerization. Catalytic hydrogenation with Lindlar’s catalyst (Pb-quinoline) preserves Z geometry but risks over-reduction.

Scalability

Natural extraction yields <5% of the target compound, making synthetic routes more viable for industrial production. Recent patents (WIPO PATENTSCOPE) disclose enzymatic methods using lipases to esterify intermediates under mild conditions, improving yields to 70–80%.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-Z,Z-3,13-octadecadienol can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Saturated alcohols

Substitution: Alkyl halides, ethers

Scientific Research Applications

2-Methyl-Z,Z-3,13-octadecadienol is a long-chain unsaturated alcohol with the molecular formula . It has a unique configuration featuring two double bonds at the 3rd and 13th carbon positions, both in the Z (cis) configuration. This structure gives it distinctive physical and chemical properties, making it interesting in organic chemistry and biochemistry.

Agriculture

Due to its insecticidal properties, this compound is used as a natural pesticide. It has insecticidal properties against various pests, including agricultural pests. Studies have shown it can disrupt the life cycle of insect vectors such as Culex pipiens, known for transmitting diseases like West Nile virus.

Flavoring and Fragrance Industry

This compound's pleasant aroma makes it useful in the flavoring and fragrance industry.

Biological Activities

Research indicates that this compound exhibits significant biological activities. It may also possess antioxidant properties, contributing to its potential use in health-related applications.

Organic Synthesis

This compound's is versatile as a precursor in organic synthesis and has potential applications in creating more complex molecules.

Pharmaceuticals

Some bioactive components that can be applied to medicine have been found in D sample . Tetradecanoic acid (0.52%) and Hexadecanoic acid, 2-hydroxy-1 - (hydroxymethyl) ethyl ester (0.60%) are the raw materials for the synthesis of pharmaceutical products .

Interactions in Biological Systems

Interaction studies involving this compound have focused on its effects on biological systems. Research indicates that this compound interacts with specific biological pathways in insects, leading to mortality or developmental disruption. These interactions are crucial for understanding its efficacy as an insecticide and its environmental impact when used in agricultural settings.

Mechanism of Action

The mechanism of action of 2-Methyl-Z,Z-3,13-octadecadienol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Structural Analogues

(Z,Z)-3,13-Octadecadienyl Acetate (C₂₀H₃₆O₂)

- Structure: Acetylated derivative of 2-methyl-Z,Z-3,13-octadecadienol.

- Properties : Higher molecular weight (308.5 g/mol vs. 280.5 g/mol) and lipophilicity due to the ester group.

- Applications : Used as a pheromone in pest control, leveraging its volatility for attractant purposes .

(Z)-11-Octadecenal (C₁₈H₃₄O)

- Structure : Aldehyde with a single double bond at position 11.

- Properties: Lower polarity compared to the dienol, influencing its antimicrobial and antihistaminic activities .

Comparison Table 1: Structural Analogues

| Compound | Molecular Formula | Functional Group | Key Features |

|---|---|---|---|

| This compound | C₁₉H₃₆O | Alcohol | Two conjugated Z-double bonds |

| (Z,Z)-3,13-Octadecadienyl acetate | C₂₀H₃₆O₂ | Ester | Enhanced volatility for pheromones |

| (Z)-11-Octadecenal | C₁₈H₃₄O | Aldehyde | Single double bond, insecticidal |

Functional Group Analogues

Linoleic Acid (9,12-Octadecadienoic Acid, C₁₈H₃₂O₂)

- Structure : Polyunsaturated fatty acid with carboxylic acid group.

- Bioactivity : Insecticidal and anti-inflammatory properties, but lacks the methyl branch .

- Applications: Dietary supplement for cardiovascular health, contrasting with the dienol’s industrial uses .

Phytol (C₂₀H₄₀O)

- Structure : Diterpene alcohol with a single double bond.

- Bioactivity: Anti-inflammatory and antimicrobial, but less potent in pest control compared to this compound .

Comparison Table 2: Functional Analogues

| Compound | Functional Group | Key Bioactivity | Applications |

|---|---|---|---|

| This compound | Alcohol | Pesticidal, biolubricant precursor | Agriculture, biofuels |

| Linoleic acid | Carboxylic acid | Anti-inflammatory, hypocholesterolemic | Nutrition, pharmaceuticals |

| Phytol | Alcohol | Antimicrobial, anti-inflammatory | Cosmetics, wound healing |

Concentration Variability in Natural Sources

Thermal and Physical Properties

- Flash Point: Biolubricants derived from castor oil (containing dienol) exhibit flash points of 242–268°C, suitable for high-temperature applications .

- Pour Point: Unmodified dienol has a pour point of -18.8°C in esterified form (BL4 sample), outperforming non-esterified counterparts .

Pesticidal Efficacy

Pharmacological Potential

- Neurotrophic Modulation: Dienol binds TrkB and p75NTR receptors (-8.1 and -6.6 kcal/mol docking scores), suggesting roles in neurodegenerative therapy .

- Anti-Inflammatory Activity: Less potent than phytol but more targeted than linoleic acid derivatives .

Q & A

Q. What analytical methods are commonly used to identify and quantify 2-Methyl-Z,Z-3,13-octadecadienol in plant extracts?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Key parameters include retention time (RT) and peak area percentage, which vary across plant sources. For example:

Methodological considerations include solvent choice (e.g., methanol, ethanol) and normalization of peak areas for comparative analysis .

Q. What are the primary biological activities associated with this compound?

Answer: Reported activities include:

- Inhibition of methyl guanidine , enhancing neurotransmission, blood clotting, and blood pressure regulation .

- Binding to BDNF receptors (TrkB and p75NTR) with docking scores of -6.6 kcal/mol and -8.1 kcal/mol, suggesting neurotrophic signaling modulation .

- Anticancer activity (e.g., inhibition of proliferation in keloid fibroblasts) .

- Herbicidal, pesticidal, and insecticidal properties .

- Synergistic effects in reducing parasitemia by ~93% when combined with other compounds in Artemisia annua extracts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacological activities across studies?

Answer: Variations arise due to:

- Source-dependent concentration differences (e.g., 0.0826% in Artemisia annua vs. 33.68% in Ephedra karumanchiana) .

- Synergistic interactions with co-occurring phytochemicals (e.g., artenuic acid in A. annua) .

- Experimental models : In vitro binding assays (e.g., molecular docking) vs. in vivo physiological studies . Recommendations:

- Standardize extraction protocols and quantify compound purity.

- Use orthogonal assays (e.g., LC-MS/MS validation alongside GC-MS) .

Q. What experimental designs are recommended to study neurotrophic signaling modulation by this compound?

Answer:

- Molecular docking simulations to predict binding affinities for TrkB and p75NTR receptors .

- In vitro receptor activation assays (e.g., SH-SY5Y neuronal cells) to measure BDNF pathway activation.

- Dose-response studies to assess concentration-dependent effects (e.g., 1–50 µM ranges) .

- Knockout models to validate receptor specificity.

Q. How does the concentration of this compound in plant extracts influence bioactivity, and what methods optimize its extraction?

Answer:

- Concentration-bioactivity relationship : Higher concentrations (e.g., 33.68% in Ephedra) correlate with pronounced effects like anti-inflammatory activity, while trace amounts (0.0826% in A. annua) may require synergists for efficacy .

- Optimization strategies :

Q. What are the key challenges in isolating this compound for mechanistic studies?

Answer:

- Co-elution with structurally similar compounds (e.g., fatty acid esters) during chromatography .

- Instability under high temperatures during GC-MS analysis, requiring optimized run parameters .

- Low abundance in certain plant species , necessitating large-scale extraction . Solutions include tandem MS for fragmentation profiling and nuclear magnetic resonance (NMR) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.